molecular formula C25H38O2 B14442887 4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate CAS No. 75390-90-8

4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B14442887
CAS No.: 75390-90-8
M. Wt: 370.6 g/mol
InChI Key: KDOQVAYNCATXHR-UHFFFAOYSA-N
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Description

4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate is a complex organic compound known for its unique structural properties. It features a bicyclic octane core with a carboxylate group and two pentyl chains, making it a subject of interest in various scientific fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate typically involves the esterification of 4-pentylphenol with 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl chains, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carboxylate group, converting it into an alcohol.

    Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products:

    Oxidation: Formation of pentanoic acid or pentanone derivatives.

    Reduction: Formation of 4-pentylphenyl 4-pentylbicyclo[2.2.2]octanol.

    Substitution: Formation of nitro or bromo derivatives of the original compound.

Scientific Research Applications

4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate finds applications in various scientific domains:

Mechanism of Action

The mechanism of action of 4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate stands out due to its combination of a bicyclic core and phenyl group, providing a balance of rigidity and flexibility. This unique structure makes it suitable for a wide range of applications, from materials science to medicinal chemistry.

Properties

CAS No.

75390-90-8

Molecular Formula

C25H38O2

Molecular Weight

370.6 g/mol

IUPAC Name

(4-pentylphenyl) 4-pentylbicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C25H38O2/c1-3-5-7-9-21-10-12-22(13-11-21)27-23(26)25-18-15-24(16-19-25,17-20-25)14-8-6-4-2/h10-13H,3-9,14-20H2,1-2H3

InChI Key

KDOQVAYNCATXHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C23CCC(CC2)(CC3)CCCCC

Origin of Product

United States

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